Synthesis of nickel ammonium sulphate hexahydrate crystals
Synthesis of nickel ammonium sulphate hexahydrate crystals
An In-depth Technical Guide to the Synthesis of Nickel Ammonium (B1175870) Sulfate (B86663) Hexahydrate Crystals
Introduction
Nickel Ammonium Sulfate Hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt of nickel sulfate and ammonium sulfate, crystallizing as a green monoclinic solid.[1][2] It belongs to a class of compounds known as Tutton's salts, which are notable for their stable crystal structures.[3] This compound is of significant interest to researchers and professionals in various fields for its applications in electroplating, where it provides a corrosion-resistant nickel finish, and as a source material for preparing nickel catalysts used in organic synthesis.[4] Furthermore, its specific optical properties make it a valuable material for use as an ultraviolet (UV) light filter, exhibiting high transmission in the UV spectrum while absorbing other wavelengths.[5][6] Compared to nickel sulfate hexahydrate (NSH), ammonium nickel sulfate hexahydrate (ANSH) demonstrates superior thermal stability, making it suitable for applications in environments with elevated temperatures.[5][7]
This guide provides a comprehensive overview of the synthesis of nickel ammonium sulfate hexahydrate, detailing experimental protocols, quantitative data, and process workflows to aid researchers in its preparation and application.
Synthesis Methodologies
The primary method for synthesizing nickel ammonium sulfate hexahydrate involves the reaction of equimolar amounts of nickel(II) sulfate and ammonium sulfate in an aqueous solution. The double salt is significantly less soluble than the individual component salts, allowing it to be readily crystallized upon cooling or evaporation of the solvent. The fundamental chemical reaction is:
NiSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Ni(SO₄)₂·6H₂O[8]
Variations of this synthesis exist, primarily differing in the source of the nickel sulfate and the specific crystallization conditions employed to control crystal size and yield.
Experimental Protocol 1: Synthesis from Component Salts
This is the most common laboratory method, starting with commercially available nickel(II) sulfate hexahydrate and ammonium sulfate.
Materials and Reagents:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled or deionized water
-
Ice-cold acetone (B3395972) (for washing)
Procedure:
-
Weigh stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate. A common ratio is 6.1 g of NiSO₄·6H₂O and 3.2 g of (NH₄)₂SO₄.[3][9][10]
-
Transfer both salts into a beaker.[3]
-
Add a minimal amount of hot distilled water (e.g., 30 mL) and stir until both salts have completely dissolved. Gentle warming on a water bath can facilitate dissolution, but boiling should be avoided.[3][9]
-
Once a clear green solution is obtained, allow it to cool undisturbed to room temperature.[3][9]
-
For maximum crystallization, the beaker can be placed in a refrigerator or an ice bath for several hours (e.g., 6-12 hours).[3]
-
Collect the resulting bluish-green crystals by suction filtration using a Buchner funnel.[3][9]
-
Wash the crystals with a small amount of ice-cold acetone to remove residual water and impurities.[3]
-
Dry the crystals on a filter paper in the air at room temperature until a constant weight is achieved.[3][8]
Experimental Protocol 2: Synthesis from Nickel Metal
This two-step process is useful when starting from elemental nickel. First, nickel sulfate is synthesized, which is then used to prepare the double salt.
Step A: Preparation of Nickel(II) Sulfate Hexahydrate
-
Place pure nickel metal (e.g., 3 g) in a beaker with 1 M sulfuric acid (e.g., 50 mL).[3]
-
The reaction is slow at room temperature. To accelerate it, gently heat the mixture and add 30% hydrogen peroxide in small portions.[3][11] This facilitates the oxidation of nickel.
-
Continue heating until all the nickel has reacted, and a clear, dark green solution is formed.[3]
-
Evaporate some of the water to obtain a concentrated solution and then allow it to cool overnight to crystallize the nickel(II) sulfate hexahydrate.[3]
-
Collect and dry the crystals as described in Protocol 1.[3]
Step B: Preparation of the Double Salt
-
Use the nickel(II) sulfate hexahydrate prepared in Step A and follow the procedure outlined in Experimental Protocol 1.[3]
Experimental Protocol 3: Synthesis from Spent Plating Solutions
This method utilizes industrial waste streams, offering an economical and environmentally beneficial route.
Procedure:
-
Obtain a spent chemical nickel plating solution, which contains nickel(II) ions.[8]
-
Heat the solution (e.g., to 80-90°C) and dissolve solid ammonium sulfate into it. The required mass of ammonium sulfate will depend on the concentration of nickel(II) and existing sulfate in the solution, aiming for a mass fraction of 3-15% ammonium and 8-45% sulfate.[8]
-
Adjust the pH of the solution using concentrated sulfuric acid. Optimal pH values can range from 1.5 to 3.0.[8]
-
Allow the solution to stand for an extended period (e.g., 20-25 hours) at a controlled temperature (e.g., 17-22°C) to facilitate crystallization.[8]
-
Separate the crystals from the solution by decanting or filtration, followed by air drying.[8] This method can achieve very high yields, often exceeding 95%.[8]
Data Presentation
Quantitative Synthesis Data
The conditions for synthesis can be varied to control the yield and crystal quality.
| Parameter | Method 1: Component Salts | Method 3: Spent Solution (Example 1) | Method 3: Spent Solution (Example 2) |
| Ni(II) Source | 6.1 g NiSO₄·6H₂O[9][10] | 100 ml solution (6.3 g/L Ni(II))[8] | 100 ml solution (6.8 g/L Ni(II))[8] |
| Ammonium Source | 3.2 g (NH₄)₂SO₄[9][10] | 44.6 g (NH₄)₂SO₄[8] | 38.2 g (NH₄)₂SO₄[8] |
| pH | Not specified (typically near neutral) | 1.5[8] | Not specified, H₂SO₄ added |
| Crystallization Temp. | Room temp, then refrigerator[3] | 18-22 °C[8] | -1 to -2 °C[8] |
| Crystallization Time | 12-24 hours[3] | 25 hours[8] | 10 days[8] |
| Reported Yield | High (quantitative value not given)[9] | 95.0%[8] | 99.0%[8] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |
| Molecular Weight | 394.98 g/mol [4] |
| Appearance | Green to blue-green monoclinic crystals[2][4] |
| Density | 1.92 g/cm³[2][6] |
| Dehydration Temp. | ~95-96 °C[5][7] |
| Solubility in Water | 10.4 g/100 mL at 20 °C (as hexahydrate)[2] |
Visualized Workflows and Pathways
The synthesis of nickel ammonium sulfate hexahydrate can be visualized as a series of sequential steps. The following diagrams illustrate the logical workflow for the primary synthesis methods.
Caption: General workflow for the synthesis of Nickel Ammonium Sulfate Hexahydrate.
Caption: Experimental workflow for synthesis from component salts.
Caption: Logical relationship in the two-step synthesis from nickel metal.
References
- 1. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]
- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
